molecular formula C17H16N2O5 B8789914 3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID

3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID

Cat. No.: B8789914
M. Wt: 328.32 g/mol
InChI Key: LKBFIQDGBXMPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID is a complex organic compound with a unique structure that includes a propionic acid backbone substituted with a 3-nitrophenyl and a 3-phenylacetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-(3-nitrophenyl)-3-phenylacetylamino- typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: Benzene reacts with succinic anhydride in the presence of anhydrous aluminum chloride to yield β-benzoyl propionic acid.

    Nitration: The β-benzoyl propionic acid undergoes nitration using concentrated nitric acid and sulfuric acid to form β-m-nitrobenzoyl propionic acid.

    Reduction: The nitro group in β-m-nitrobenzoyl propionic acid is reduced using tin and hydrochloric acid to form β-m-aminobenzoyl propionic acid.

    Cyclization: The β-m-aminobenzoyl propionic acid reacts with hydrazine hydrate to form a pyridazinone derivative.

    Condensation: The pyridazinone derivative is then condensed with different aldehydes to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propionic acid, 3-(3-nitrophenyl)-3-phenylacetylamino- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID can be compared with similar compounds such as:

    3-(3-Nitrophenyl)propionic acid: Shares the nitrophenyl group but lacks the phenylacetylamino substitution.

    3-Phenylpropionic acid: Contains the phenyl group but lacks the nitrophenyl and acetylamino groups.

    3-(4-Nitrophenyl)propionic acid: Similar structure but with the nitro group in the para position.

The uniqueness of propionic acid, 3-(3-nitrophenyl)-3-phenylacetylamino- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

3-(3-nitrophenyl)-3-[(2-phenylacetyl)amino]propanoic acid

InChI

InChI=1S/C17H16N2O5/c20-16(9-12-5-2-1-3-6-12)18-15(11-17(21)22)13-7-4-8-14(10-13)19(23)24/h1-8,10,15H,9,11H2,(H,18,20)(H,21,22)

InChI Key

LKBFIQDGBXMPOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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